13-Hydroxy-10-oxooctadec-11-enoic acid

Anticancer oxylipin Cytotoxic fatty acid Corn-derived ketol

13-Hydroxy-10-oxooctadec-11-enoic acid (synonym: 13-HOA, γ-ketol, 13-HO-18C acid, CAS 28979-44-4) is a linoleic acid-derived oxylipin belonging to the octadecanoid class of long-chain hydroxy‑keto fatty acids. It is naturally isolated from corn germ (Zea mays) as a lipoxygenase metabolite and exists as a racemic mixture of (R)- and (S)-enantiomers at C-13.

Molecular Formula C18H32O4
Molecular Weight 312.4 g/mol
Cat. No. B1199919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Hydroxy-10-oxooctadec-11-enoic acid
Synonyms13-HO-18C acid
13-hydroxy-10-oxo-11-octadecenoic acid
Molecular FormulaC18H32O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC(=O)CCCCCCCCC(=O)O)O
InChIInChI=1S/C18H32O4/c1-2-3-8-11-16(19)14-15-17(20)12-9-6-4-5-7-10-13-18(21)22/h14-16,19H,2-13H2,1H3,(H,21,22)
InChIKeyCZGIUGHMJZYXNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-Hydroxy-10-oxooctadec-11-enoic Acid (13-HOA): Procurement-Grade Oxylipin Sourcing Guide


13-Hydroxy-10-oxooctadec-11-enoic acid (synonym: 13-HOA, γ-ketol, 13-HO-18C acid, CAS 28979-44-4) is a linoleic acid-derived oxylipin belonging to the octadecanoid class of long-chain hydroxy‑keto fatty acids [1]. It is naturally isolated from corn germ (Zea mays) as a lipoxygenase metabolite and exists as a racemic mixture of (R)- and (S)-enantiomers at C-13 [2]. The compound carries a characteristic γ‑hydroxy‑α,β‑unsaturated ketone (enone) pharmacophore that distinguishes it from both its parent fatty acid and simpler oxo‑fatty acid analogs, and this structural feature is centrally implicated in its differentiated cytotoxic and anti‑inflammatory activities [3].

Why 13-Hydroxy-10-oxooctadec-11-enoic Acid Cannot Be Replaced by Generic Linoleic Acid Metabolites


Although 13-HOA shares the C18 backbone with linoleic acid and other corn‑derived oxylipins, simple structural analogs fail to replicate its activity profile. The dual presence of the 10‑oxo and 13‑hydroxy groups creates an enone system that is absent in linoleic acid, 13‑HODE, or the non‑hydroxylated 10‑oxo‑11‑octadecenoic acid [1]. This enone moiety enables Michael‑addition interactions with cellular nucleophiles and is required for the suppression of MAPK/Akt‑dependent proinflammatory signaling; removal of the 13‑hydroxyl (as in 10‑oxo‑11‑octadecenoic acid) or reduction of the 10‑oxo (as in 13‑HODE) abolishes or markedly attenuates anti‑inflammatory and cytotoxic potency [1][2]. Furthermore, enantiomeric configuration at C‑13 modulates antimutagenic activity without affecting cytotoxicity, meaning that a racemic mixture and a single enantiomer are not interchangeable for all research applications [3].

13-Hydroxy-10-oxooctadec-11-enoic Acid: Head-to-Head Quantitative Differentiation Evidence


In Vitro Antitumor Potency: 5–10× Greater Activity Than Linoleic Acid Across Cancer Cell Lines

In direct comparative in vitro assays, 13‑hydroxy‑10‑oxo‑trans‑11‑octadecenoic acid (γ‑ketol) exhibited 5‑ to 10‑fold higher cytotoxic activity than linoleic acid against a panel of cancer cell lines [1]. While the parent fatty acid linoleic acid showed minimal cytotoxicity, the γ‑ketol displayed a broader antitumor spectrum, as documented in the 1993 Ishihara et al. study that also established absence of mutagenicity in the Ames test and chromosomal aberration assay [1].

Anticancer oxylipin Cytotoxic fatty acid Corn-derived ketol

In Vivo Tumor Curative Effect: Complete Regression of MM46 Ascites Tumor Unachieved by Linoleic Acid

In mice implanted intraperitoneally with MM46 mammary carcinoma cells, intraperitoneal administration of γ‑ketol (13‑HOA) produced complete tumor disappearance, whereas linoleic acid given under the same regimen showed no curative effect [1]. In a separate solid tumor model (Sarcoma 180), oral γ‑ketol significantly inhibited tumor growth while oral linoleic acid did not [1].

In vivo antitumor Ascites tumor model Mammary carcinoma MM46

TPA‑Induced Inflammation and Tumor Promotion: 95% Edema Inhibition and 40–64% Tumor Reduction by 13‑HOA vs. Inactive Linoleic Acid

In a mouse skin carcinogenesis model, topical pretreatment with 13‑HOA (1600 nmol) inhibited TPA‑induced ear edema formation by 95% (P < 0.05) [1]. In the two‑stage carcinogenesis protocol, 13‑HOA reduced tumor incidence by 40% and the number of tumors per mouse by 64% (P < 0.05 each) [1]. Anchorage‑independent growth of JB6 mouse epidermal cells was suppressed by 70–100% at 8–40 μM 13‑HOA, whereas linoleic acid was virtually inactive at all tested concentrations [1].

Anti-inflammatory oxylipin Skin carcinogenesis TPA-induced edema

Macrophage Proinflammatory Mediator Suppression: 13‑HOA Superior to 13‑HODE and Linoleic Acid; Mechanistic Divergence from PPARγ Ligands

In LPS‑stimulated RAW264.7 murine macrophages, 13‑HOA, 9‑HOA, and 10‑ODO each suppressed nitrite production to a greater extent than linoleic acid, conjugated linoleic acid (octadeca‑9Z,11E‑dienoic acid), or 13(S)‑hydroxyoctadeca‑9Z,11E‑dienoic acid (13‑HODE) [1]. 13‑HOA suppressed phosphorylation of ERK1/2, JNK1/2, p38 MAPK, and Akt (Ser473), attenuated IκBα degradation, and inhibited NFκB and AP‑1 transcriptional activities [1]. Critically, 13‑HOA did not serve as a ligand for PPARγ, distinguishing it from other lipid mediators that exert anti‑inflammatory effects through PPARγ activation and thereby offering a pathway‑selective tool compound [1].

MAPK pathway NFκB suppression Oxylipin immunomodulation

Enantiomer‑Dependent Antimutagenic Activity: (R)‑13‑HOA Active, (S)‑13‑HOA Inactive Against UV‑Induced E. coli Mutation

When the pure enantiomers were separately synthesized and tested, only the (R)‑enantiomer of 13‑hydroxy‑10‑oxo‑trans‑11‑octadecenoic acid showed antimutagenic activity against UV‑induced mutation in Escherichia coli, while the (S)‑enantiomer was inactive [1]. This stereospecificity for antimutagenesis contrasts with the cytotoxicity data, where both enantiomers exhibited similar IC50 values against P388 mouse leukemia cells [2], indicating that the biological target(s) responsible for antimutagenesis possess chiral recognition.

Antimutagenesis Chiral oxylipin Genotoxicity protection

Pdcd4 Tumor‑Suppressor Induction: First‑in‑Class Food Factor Activity Unique to 13‑HOA Among Linoleic Acid Derivatives

13‑HOA (40 μM in JB6 cells; 1600 nmol topical in mouse skin) induced expression of programmed cell death 4 (Pdcd4), a tumor‑suppressor protein whose loss is associated with neoplastic progression [1]. This represents the first report of any food factor capable of upregulating Pdcd4 [1]. Neither linoleic acid nor other tested LA metabolites (9‑HOA, 13‑HODE, 10‑ODO) have been shown to induce Pdcd4 to the same extent, suggesting that the γ‑hydroxy‑enone functionality of 13‑HOA is specifically required for this epigenetic/transcriptional effect.

Pdcd4 induction Tumor suppressor Chemoprevention mechanism

13-Hydroxy-10-oxooctadec-11-enoic Acid: High-Confidence Application Scenarios Supported by Quantitative Evidence


Preclinical Oncology: In Vivo Mammary Carcinoma and Solid Tumor Models

13‑HOA (γ‑ketol) is the compound of choice for murine oncology studies where linoleic acid fails to produce tumor inhibition. Intraperitoneal administration cured MM46 ascites tumors, and oral dosing inhibited Sarcoma 180 solid tumor growth, outcomes not achieved with linoleic acid [1]. Researchers evaluating ketol‑type oxylipins for anticancer efficacy should procure purified 13‑HOA rather than linoleic acid or undefined corn extracts.

Skin Inflammation and Chemoprevention: TPA‑Induced Edema and Two‑Stage Carcinogenesis Models

For topical anti‑inflammatory and chemoprevention studies, 13‑HOA delivers 95% inhibition of TPA‑induced ear edema and reduces tumor incidence (40%) and multiplicity (64%) in ICR mice [2]. Linoleic acid is inactive in the JB6 transformation assay at equivalent concentrations [2], making 13‑HOA the essential test article for skin inflammation and tumor promotion research.

Macrophage Immunomodulation and NFκB/MAPK Pathway Dissection Without PPARγ Confounding

13‑HOA suppresses LPS‑induced nitrite production, iNOS, COX‑2, IL‑6, and TLR expression in RAW264.7 macrophages more potently than linoleic acid or 13‑HODE, while uniquely operating through MAPK/Akt/NFκB attenuation without PPARγ ligand activity [3]. This PPARγ‑independent profile distinguishes 13‑HOA from many anti‑inflammatory lipids and makes it a valuable chemical probe for mechanistic immunology studies.

Antimutagenesis and Genoprotection Screening: Enantiomer‑Specific (R)‑13‑HOA Applications

Only the (R)‑enantiomer of 13‑HOA demonstrates antimutagenic activity against UV‑induced DNA damage in E. coli [4], while both enantiomers are equipotent in cytotoxicity assays [5]. Laboratories studying genoprotection or DNA‑damage response modulation should source enantiopure or enantiomerically characterized (R)‑13‑HOA rather than the racemate.

Quote Request

Request a Quote for 13-Hydroxy-10-oxooctadec-11-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.